molecular formula C16H26N2O4 B13254303 tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate

Cat. No.: B13254303
M. Wt: 310.39 g/mol
InChI Key: UGNUVWOSHYZNLL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a synthetic carbamate derivative featuring a cyclopropane ring fused to a 3-formylpiperidine moiety. This compound is structurally characterized by its tert-butyl carbamate group, which serves as a protective group for amines, and the cyclopropane ring, which confers steric constraints that may influence reactivity and binding interactions.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C16H26N2O4/c1-15(2,3)22-14(21)17-11-16(6-7-16)13(20)18-8-4-5-12(9-18)10-19/h10,12H,4-9,11H2,1-3H3,(H,17,21)

InChI Key

UGNUVWOSHYZNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Carbamate Moiety

The tert-butyl carbamate group is typically introduced via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) or through activated carbonate intermediates. Several established methods are relevant:

  • Traditional Carbamate Synthesis : Reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate to form the Boc-protected amine.

  • Activated Mixed Carbonates : Use of activated carbonates like p-nitrophenyl chloroformate or N-hydroxysuccinimide carbonates allows efficient carbamate formation under mild conditions, often yielding high purity products.

  • Curtius Rearrangement Route : For more complex carbamates, the reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide can form acyl azides that rearrange to isocyanates, which are trapped by tert-butanol to yield the carbamate.

Formation of the Cyclopropyl and Piperidine Linkage

  • The cyclopropyl moiety bearing the carbamate is often synthesized first, for example, as tert-butyl (1-formylcyclopropyl)carbamate , which is a key intermediate.

  • The piperidine ring , particularly the 3-formyl-substituted variant, is typically prepared via organometallic chemistry routes involving functionalization of piperidine derivatives. Organometallic reagents such as organozinc or organocopper species are employed for selective substitution on the piperidine ring.

  • The carbonyl linkage between the cyclopropyl and piperidine units can be formed via amide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), facilitating the connection between the amine and carboxyl functionalities.

Specific Synthetic Route for tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate

Based on literature precedents and known synthetic strategies, the preparation can be outlined as follows:

Data Table Summarizing Key Reagents and Conditions

Step Reaction Type Key Reagents/Conditions Notes
1 Carbamate formation Di-tert-butyl dicarbonate, base (Et3N), solvent Mild conditions, high yield
2 Piperidine functionalization Organometallic reagents (organozinc/copper), formylation agents Selective substitution on piperidine ring
3 Amide bond formation DCC or CDI, DMF or DCM, inert atmosphere Efficient coupling, avoids racemization
4 Purification and characterization Chromatography, NMR, IR, MS Confirms purity and structure

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate with structurally related carbamate derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound Not provided Not provided 3-Formylpiperidine, cyclopropane Reactive aldehyde, heterocyclic amine
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 3-Fluorophenyl, cyclopropane Aromatic fluorination, lipophilic
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) C₂₆H₄₆N₄O₈ 542.7 Pyrrolidine, oxalic acid salt Stereospecific (3R), salt form
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.3 2-Aminoethyl, cyclopropane Hydrophilic, basic (pKa ~12.86 predicted)

Substituent Effects and Reactivity

  • 3-Formylpiperidine vs.
  • Pyrrolidine vs. Its oxalic acid salt form improves solubility for R&D applications .
  • Aminoethyl vs. Formyl Groups: The 2-aminoethyl-substituted compound () is more hydrophilic and basic (predicted pKa ~12.86), favoring aqueous solubility and protonation under physiological conditions .

Physicochemical Properties

  • Molecular Weight and Solubility: The oxalic acid salt () has the highest molecular weight (542.7) and likely improved crystallinity, whereas the aminoethyl derivative () has the lowest (214.3), suggesting better membrane permeability .
  • Boiling Point and Density: Predicted boiling points (e.g., 317.1°C for the aminoethyl analog) and densities (1.026 g/cm³) highlight volatility and compactness differences influenced by substituents .

Research Implications and Gaps

  • Biological Activity: The 3-formylpiperidine group may enhance interactions with enzymatic active sites (e.g., via aldehyde-mediated covalent binding), differentiating it from non-reactive analogs.
  • Data Limitations : Experimental data (e.g., solubility, toxicity) for the target compound are absent in the evidence, necessitating further studies.

Biological Activity

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl carbamate group, a formylpiperidine moiety, and a cyclopropyl group, suggest that it may possess significant biological activity. This article delves into the biological properties of this compound, supported by recent research findings, case studies, and comparative analyses.

  • Molecular Formula : C16H26N2O4
  • Molecular Weight : 310.39 g/mol
  • IUPAC Name : tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate
  • SMILES Notation : CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The formyl group acts as an electrophile, which can react with nucleophilic sites on proteins, while the carbamate group may mimic the transition state in enzyme-catalyzed reactions, potentially leading to enzyme inhibition. Such interactions suggest that this compound could serve as a scaffold for developing enzyme inhibitors or receptor modulators.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL . This suggests that similar derivatives may exhibit comparable antimicrobial efficacy.

Enzyme Inhibition Studies

Enzyme inhibition assays have been conducted to evaluate the potential of this compound as an inhibitor. Preliminary results indicate that it may effectively inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial properties. The mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of various derivatives of piperidine-based compounds against clinically relevant strains of bacteria. Among these derivatives, one compound exhibited potent activity against biofilm-forming strains of S. aureus and S. epidermidis. The study concluded that modifications in the piperidine structure could enhance antibacterial properties, suggesting that this compound may also exhibit similar enhancements when optimized properly.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationships of carbamate derivatives indicated that modifications in substituents significantly affect biological activity. Compounds with bulky groups at specific positions showed increased inhibitory effects on bacterial growth. This emphasizes the importance of structural features in determining the biological efficacy of compounds like this compound.

Comparative Analysis

Compound NameMolecular WeightBiological ActivityNotes
This compound310.39 g/molPotential enzyme inhibitor; antimicrobialStructural complexity allows for diverse modifications
Arylurea derivativeVariesAntibacterial against MRSA and VREfmSimilar mechanism of action
tert-Butyl carbamate174.24 g/molLimited biological activitySimpler structure lacking specific moieties

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